2-Cyano-3-(3,5-difluorophenyl)propionic Acid
CAS No.: 2044707-20-0
Cat. No.: VC16483140
Molecular Formula: C10H7F2NO2
Molecular Weight: 211.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2044707-20-0 |
---|---|
Molecular Formula | C10H7F2NO2 |
Molecular Weight | 211.16 g/mol |
IUPAC Name | 2-cyano-3-(3,5-difluorophenyl)propanoic acid |
Standard InChI | InChI=1S/C10H7F2NO2/c11-8-2-6(3-9(12)4-8)1-7(5-13)10(14)15/h2-4,7H,1H2,(H,14,15) |
Standard InChI Key | ADSURIWBAMIKNE-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C=C1F)F)CC(C#N)C(=O)O |
Introduction
2-Cyano-3-(3,5-difluorophenyl)propionic acid is an organic compound that has garnered significant attention due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyano group and a difluorophenyl moiety, which are crucial for its chemical properties and biological activities.
Synthesis of 2-Cyano-3-(3,5-difluorophenyl)propionic Acid
The synthesis of this compound typically involves several key steps, requiring careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield. Common solvents used include ethanol or dimethylformamide, and catalysts may be employed to enhance reaction efficiency.
Synthesis Steps
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Starting Materials: The synthesis often begins with appropriate starting materials that can be transformed into the desired compound through a series of chemical reactions.
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Reaction Conditions: Temperature, solvent, and reaction time are critical factors that need to be optimized for successful synthesis.
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Catalysts: The use of catalysts can improve the efficiency and yield of the reaction.
Chemical Reactions and Transformations
2-Cyano-3-(3,5-difluorophenyl)propionic acid can undergo several important chemical reactions, including oxidation and reduction. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Conditions such as temperature and pH must be carefully controlled to ensure successful transformations.
Table: Common Chemical Reactions
Reaction Type | Reagents | Conditions |
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Oxidation | Potassium permanganate | Controlled temperature and pH |
Reduction | Lithium aluminum hydride | Careful control of temperature and solvent |
Biological Activities and Applications
The compound exhibits significant biological activities, particularly in its interaction with enzymes or receptors. The cyano group enhances electron-withdrawing properties, which may facilitate binding interactions with target proteins. Its applications span various fields, including the development of pharmaceuticals and agrochemicals.
Applications
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Pharmaceutical Development: It serves as an intermediate in the synthesis of drugs.
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Agrochemicals: Used in the development of agricultural chemicals.
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Materials Science: Potential applications in materials synthesis.
Comparison with Analogous Compounds
2-Cyano-3-(3,5-difluorophenyl)propionic acid is distinct from its analogs due to its specific substitution pattern on the phenyl ring and the presence of the cyano group. This configuration contributes to its unique reactivity and potential biological effects compared to other similar compounds.
Table: Comparison with Analogous Compounds
Compound Name | Molecular Formula | Key Features |
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2-Cyano-3-(4-fluorophenyl)propionic acid | C10H8FNO2 | One fluorine substitution |
2-Cyano-3-(4-methylphenyl)propionic acid | C11H13NO2 | Contains a methyl group instead of fluorine |
3-(3,5-Difluorophenyl)propionic acid | C9H8F2O2 | Lacks cyano group but shares phenyl structure |
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